![molecular formula C15H14N2O3 B6392517 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261980-61-3](/img/structure/B6392517.png)
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is characterized by the presence of a picolinic acid moiety attached to a phenyl ring, which is further substituted with a dimethylaminocarbonyl group. This compound is known for its potential use in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-bromoaniline.
Coupling Reaction: The picolinic acid is coupled with 3-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Dimethylaminocarbonyl Group: The resulting intermediate is then reacted with dimethylamine and carbonyl chloride to introduce the dimethylaminocarbonyl group.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminocarbonyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mécanisme D'action
The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with molecular targets through its functional groups. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The dimethylaminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid
- 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid
Comparison:
- 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a picolinic acid moiety. This difference affects its reactivity and applications, particularly in boron chemistry.
- 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid: Contains an additional amino group, which can influence its chemical properties and potential applications in coordination chemistry and drug design.
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid stands out due to its unique combination of functional groups, making it a versatile compound for various scientific applications.
Propriétés
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-6-3-5-10(9-11)12-7-4-8-16-13(12)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSWMJBIXWHOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
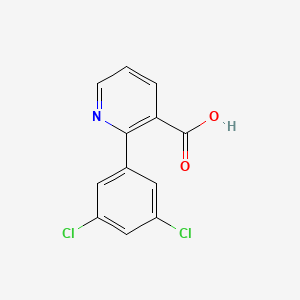
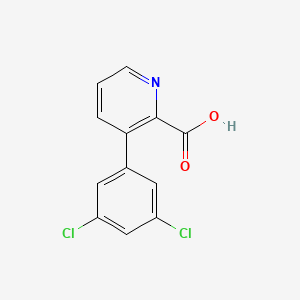
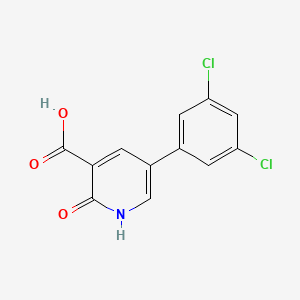
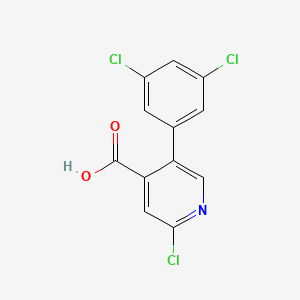
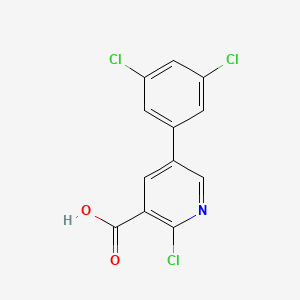
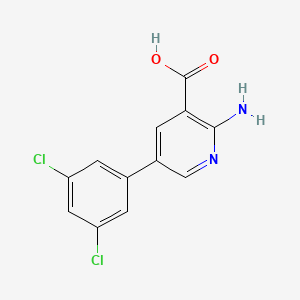
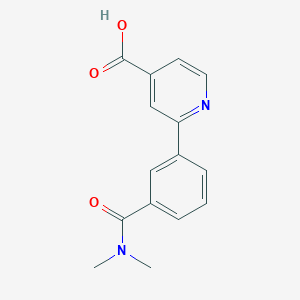
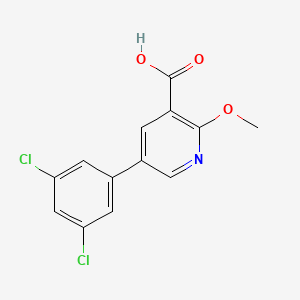
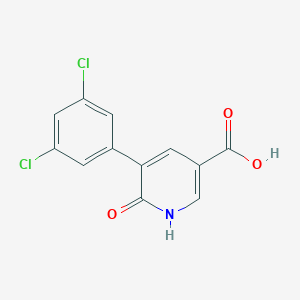
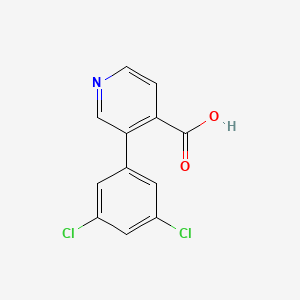
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392493.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392504.png)
![2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid](/img/structure/B6392518.png)
![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392526.png)
